![molecular formula C13H19BrO B12119164 Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- CAS No. 26583-43-7](/img/structure/B12119164.png)
Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)-
Overview
Description
Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a 2-bromoethoxy group and a 1,1-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-chloroethane with 4-(1,1-dimethylpropyl)phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- can undergo oxidation reactions to form corresponding phenolic compounds.
Reduction: The bromoethoxy group can be reduced to an ethoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiourea in polar solvents like ethanol.
Major Products Formed:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of ethoxy-substituted benzene derivatives.
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H13Br
- Molecular Weight : 213.114 g/mol
- CAS Registry Number : 3972-65-4
The structure of this compound features a bromine atom attached to a benzene ring, which is further substituted with a tert-butyl group and an ethoxy group. This unique arrangement contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
Benzene derivatives like 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- are essential intermediates in organic synthesis. They are often utilized in electrophilic aromatic substitution reactions, where the bromine atom serves as a leaving group, facilitating the introduction of various functional groups into the aromatic system.
Case Study : A study demonstrated the use of p-bromo-tert-butylbenzene in Friedel-Crafts alkylation reactions, producing complex organic molecules that serve as precursors for pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound's structural features make it a candidate for developing new therapeutic agents. Its ability to undergo further functionalization allows for the modification of biological activity.
Research Insight : Compounds derived from p-bromo-tert-butylbenzene have shown potential as chiral auxiliaries in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs . This application enhances the efficiency of drug development processes.
Agricultural Applications
Benzene derivatives are also explored for their potential use in agriculture. The compound can be modified to create herbicides or fungicides that target specific pests while minimizing environmental impact.
Case Study : Research has indicated that derivatives of brominated benzene compounds exhibit significant antifungal activity against plant pathogens, suggesting their application in developing new agricultural treatments .
Industrial Applications
The compound's properties make it suitable for various industrial applications, including:
- Solvents : Used as a solvent in chemical reactions due to its ability to dissolve a wide range of organic compounds.
- Additives : Employed as an additive in plastics and polymers to enhance thermal stability and mechanical properties.
Data Table: Summary of Applications
Application Area | Description | Example Uses |
---|---|---|
Organic Synthesis | Intermediates for electrophilic aromatic substitutions | Synthesis of pharmaceuticals |
Medicinal Chemistry | Development of therapeutic agents and chiral auxiliaries | Asymmetric synthesis in drug development |
Agricultural Chemistry | Creation of herbicides and fungicides | Targeting specific plant pathogens |
Industrial Chemistry | Solvents and additives for plastics | Enhancing material properties |
Mechanism of Action
The mechanism of action of Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or covalent modification.
Comparison with Similar Compounds
- Benzene, 1-(2-chloroethoxy)-4-(1,1-dimethylpropyl)-
- Benzene, 1-(2-iodoethoxy)-4-(1,1-dimethylpropyl)-
- Benzene, 1-(2-fluoroethoxy)-4-(1,1-dimethylpropyl)-
Comparison: Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Biological Activity
Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- is a compound of interest in various fields of biological research due to its potential pharmacological properties and mechanisms of action. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C12H17BrO
- Molecular Weight : 257.17 g/mol
- CAS Number : 3972-65-4
- Physical State : Typically exists as a colorless liquid.
The biological activity of this compound is primarily linked to its structural components, which allow it to interact with various biological targets:
- Hydrophobic Interactions : The tert-butyl group enhances lipophilicity, facilitating membrane permeability.
- Enzyme Inhibition : The bromoethoxy group can participate in hydrogen bonding, potentially inhibiting specific enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- may exhibit anticancer properties. For instance:
- Mechanism : Induction of apoptosis in cancer cell lines has been observed, suggesting that this compound may trigger programmed cell death through mitochondrial pathways.
- Case Study : A study involving derivatives of similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds related to this structure:
- Research Findings : In vitro studies have shown that certain benzene derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. This protection is associated with the modulation of inflammatory cytokines and preservation of neuronal morphology .
- Potential Applications : These findings suggest a possible role for Benzene, 1-(2-bromoethoxy)-4-(1,1-dimethylpropyl)- in treating neurodegenerative diseases such as Alzheimer's disease.
Toxicological Profile
Understanding the toxicological aspects is crucial for evaluating the safety of this compound:
- Genotoxicity : Benzene and its derivatives have been associated with genetic damage and hematotoxicity. Occupational exposure has been linked to conditions such as acute myeloid leukemia .
- Metabolism : The metabolism occurs mainly in the liver, where it undergoes oxidation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of reactive metabolites that may contribute to toxicity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-(2-methylbutan-2-yl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNPYJZHQYKVNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243026 | |
Record name | 1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-43-7 | |
Record name | 1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26583-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethoxy)-4-(1,1-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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